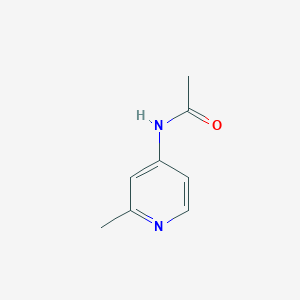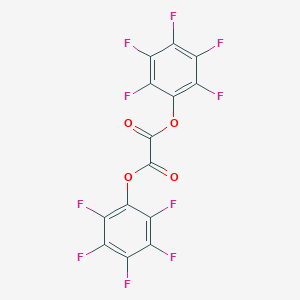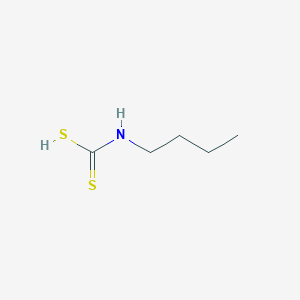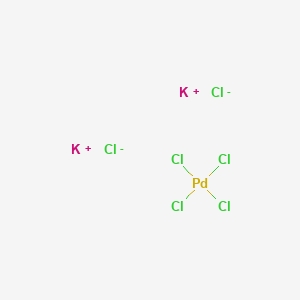
2-phenyl-2,4-dihydro-1H-3,1-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains an oxygen atom and a nitrogen atom in its ring structure. This compound has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
科学研究应用
2-phenyl-2,4-dihydro-1H-3,1-benzoxazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
作用机制
The mechanism of action of 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in cells. For example, it has been found to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. It has also been found to induce apoptosis in cancer cells by activating various pro-apoptotic signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific biological system being studied. In general, this compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory effects. It has also been found to exhibit antioxidant activity and to modulate the immune system.
实验室实验的优点和局限性
One advantage of using 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine in lab experiments is its wide range of biological activities. This compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties, making it a useful tool for studying various biological systems. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
未来方向
There are several future directions for research on 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine. One area of research could focus on the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could focus on the development of new applications for this compound, such as its use as a fluorescent probe for the detection of metal ions in biological systems. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
合成方法
The synthesis of 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine can be achieved through several different methods. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of a suitable acid catalyst. This reaction leads to the formation of an intermediate Schiff base, which is then cyclized to form the final product. Another method involves the reaction of o-phenylenediamine with salicylaldehyde in the presence of a suitable acid catalyst. This reaction also leads to the formation of an intermediate Schiff base, which is then cyclized to form the final product.
属性
CAS 编号 |
82085-86-7 |
|---|---|
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC 名称 |
2-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C14H13NO/c1-2-6-11(7-3-1)14-15-13-9-5-4-8-12(13)10-16-14/h1-9,14-15H,10H2 |
InChI 键 |
ARYGBNYQWOFYJY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2NC(O1)C3=CC=CC=C3 |
规范 SMILES |
C1C2=CC=CC=C2NC(O1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






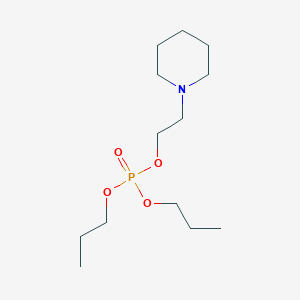

![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)

